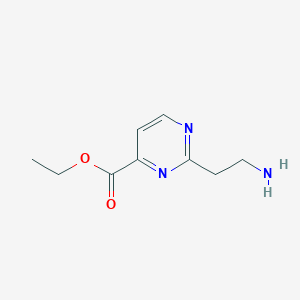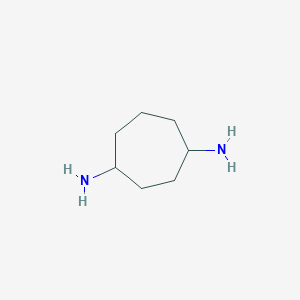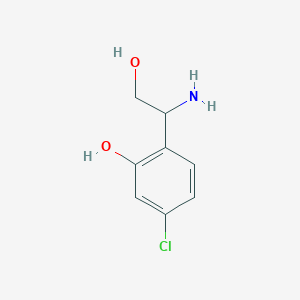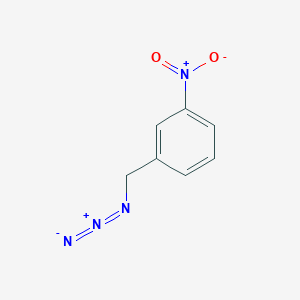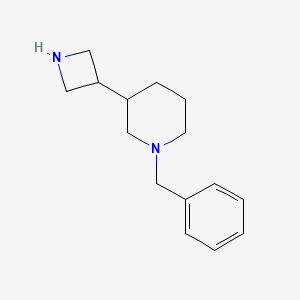
3-(Azetidin-3-yl)-1-benzylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-1-benzylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The azetidine ring, a four-membered nitrogen-containing ring, is known for its biological activity and stability, while the piperidine ring is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1-benzylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the use of N-Boc-azetidin-3-one as a starting material. This compound undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve green and cost-effective synthetic methods. These methods often employ commercially available and low-cost starting materials, such as benzylamine, and utilize industry-oriented reactions like green oxidation in microchannel reactors .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Azetidin-3-yl)-1-benzylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a possible drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1-benzylpiperidine involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a pharmacophore, interacting with biological receptors or enzymes. The piperidine ring may enhance the compound’s binding affinity and stability. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with various biological activities.
Piperidine: A six-membered nitrogen-containing ring found in many bioactive molecules.
Pyrrolidine: A five-membered nitrogen-containing ring with similar properties to piperidine.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
3-(Azetidin-3-yl)-1-benzylpiperidine is unique due to the combination of the azetidine and piperidine rings, which may confer distinct pharmacological properties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1-benzylpiperidine |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-8-4-7-14(12-17)15-9-16-10-15/h1-3,5-6,14-16H,4,7-12H2 |
InChI Key |
QJWWWVOBFRKQOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


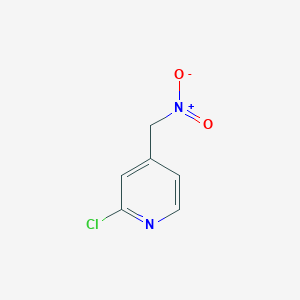
![1-(propan-2-yl)-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13553458.png)
![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)

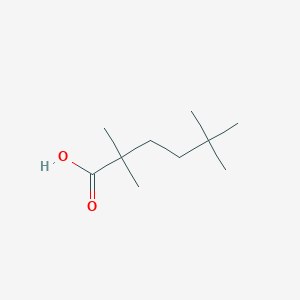
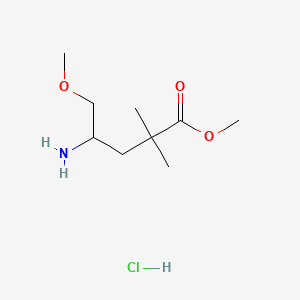
![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)
![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)

